![molecular formula C12H19NO B1502929 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 959237-75-3](/img/structure/B1502929.png)
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Overview
Description
“8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the CAS Number: 959237-75-3 . It has a molecular weight of 193.29 . The IUPAC name for this compound is also 8-cyclopentyl-8-azabicyclo[3.2.1]octan-3-one .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The InChI code for “8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one” is 1S/C12H19NO/c14-12-7-10-5-6-11(8-12)13(10)9-3-1-2-4-9/h9-11H,1-8H2 . This code provides a unique identifier for the molecular structure of this compound.
Physical And Chemical Properties Analysis
“8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one” is a liquid at room temperature . The compound should be stored at a temperature of -20°C .
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, displays a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one compound plays a crucial role in these syntheses .
Enantioselective Construction
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is another significant application of 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one . This process involves the stereocontrolled formation of the bicyclic scaffold .
Biological Activities
Tropane alkaloids, which contain the 8-azabicyclo[3.2.1]octane core, have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder . The 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one compound, being a part of this core, contributes to these biological activities .
Development of Efficient Methodologies
Research focused on the development of efficient methodologies for the stereocontrolled synthesis of tropanes or related scaffolds has become an area of increasing interest in both academia and industry . The 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one compound plays a significant role in these methodologies .
Secondary Metabolites Production
Tropane alkaloids constitute a group of secondary metabolites produced by numerous plant species . The 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one compound, being a part of the 8-azabicyclo[3.2.1]octane core, contributes to the production of these secondary metabolites .
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which “8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one” is a part of, is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities, which makes them a subject of ongoing research . Future directions may include the development of new synthesis methods and the exploration of their biological activities.
Mechanism of Action
Target of Action
The primary target of 8-Cyclopentyl-8-azabicyclo[32It is noted that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body.
Biochemical Pathways
The specific biochemical pathways affected by 8-Cyclopentyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of 8-Cyclopentyl-8-azabicyclo[32It is noted that compounds with a similar structure, such as tropane alkaloids, display a wide array of interesting biological activities .
properties
IUPAC Name |
8-cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c14-12-7-10-5-6-11(8-12)13(10)9-3-1-2-4-9/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQOWFVBIFCUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3CCC2CC(=O)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672411 | |
Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
CAS RN |
959237-75-3 | |
Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959237-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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